

Structure-Activity Relationship of Benzoylmesaconine and its Fatty Acid Esters: A Comparative Guide

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Compound of Interest

Compound Name: 14-Benzoylmesaconine-8-palmitate

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This guide provides a comparative analysis of the structure-activity relationship (SAR) of benzoylmesaconine and its fatty acid ester derivatives, focusing on their analgesic and cardiotoxic activities. Due to the limited availability of direct comparative studies on a homologous series of benzoylmesaconine fatty acid esters, this guide establishes a baseline with data on benzoylmesaconine and its parent compound, aconitine. It further presents a hypothetical SAR model for the fatty acid esters based on established principles for lipo-alkaloids.

Introduction to Benzoylmesaconine and its Derivatives

Benzoylmesaconine is a monoester-diterpenoid alkaloid derived from the processing of Aconitum species. The processing of highly toxic diester-diterpenoid alkaloids like mesaconitine leads to the hydrolysis of the acetyl group at the C-8 position, resulting in the less toxic benzoylmesaconine.[1] The ester groups at the C-8 and C-14 positions of the aconitane skeleton are critical for both the therapeutic (analgesic) and toxic (cardiotoxic and neurotoxic) effects of these alkaloids.[1][2]

Esterification of the hydroxyl group at the C-8 position with fatty acids creates a series of lipo-alkaloids. The length and saturation of the fatty acid chain are expected to significantly influence the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of these derivatives.

Comparative Analysis of Analgesic Activity

The analgesic effects of benzoylmesaconine and its derivatives are often evaluated using in vivo models such as the acetic acid-induced writhing test and the hot plate test.

Quantitative Data on Analgesic Activity

The following table summarizes the available quantitative data for the analgesic activity of benzoylmesaconine and related compounds.

Compound	Test Model	Dose	Analgesic Effect	Reference
Benzoylmesaconine	Acetic acid-induced writhing (mice)	10 mg/kg, p.o.	Significant depression of writhing	[3]
Benzoylmesaconine	Repeated cold stress (rats)	30 mg/kg, p.o.	Significant increase in pain threshold	[3]
Aconitine	Acetic acid-induced writhing (mice)	0.3 mg/kg	68% inhibition	[4][5][6][7]
Aconitine	Acetic acid-induced writhing (mice)	0.9 mg/kg	76% inhibition	[4][5][6][7]
Aconitine	Hot plate test (mice)	0.3 mg/kg	17.12% increase in pain threshold	[4][7]
Aconitine	Hot plate test (mice)	0.9 mg/kg	20.27% increase in pain threshold	[4][7]
Aspirin (Reference)	Acetic acid-induced writhing (mice)	200 mg/kg	75% inhibition	[5][6]

Hypothetical Structure-Activity Relationship of Benzoylmesaconine Fatty Acid Esters

Based on the general principles of lipo-alkaloids, a hypothetical SAR for the analgesic activity of benzoylmesaconine fatty acid esters is proposed. It is anticipated that increasing the fatty acid chain length would initially enhance analgesic potency due to increased lipophilicity and better cell membrane penetration. However, excessively long chains might lead to a decrease in activity due to poor solubility or steric hindrance at the receptor site.

Fatty Acid Ester (at C-8)	Chain Length	Expected Analgesic Potency (vs. Benzoylmesaconine)	Rationale
Acetate	C2	Similar or slightly increased	Minor increase in lipophilicity.
Butyrate	C4	Increased	Moderate increase in lipophilicity, potentially optimal for receptor interaction.
Octanoate	C8	Potentially highest	Significant increase in lipophilicity, facilitating CNS penetration.
Laurate	C12	Decreased	Increased lipophilicity may lead to poor aqueous solubility and distribution.
Oleate (unsaturated)	C18:1	Moderate to High	The presence of a double bond may influence receptor binding and metabolism.

Comparative Analysis of Cardiotoxicity

The cardiotoxicity of aconitine-type alkaloids is a major concern and is primarily attributed to their action on voltage-gated sodium channels in cardiomyocytes.[8] In vitro cytotoxicity assays using cardiomyocyte cell lines (e.g., H9c2, hiPSC-CMs) are standard methods to evaluate this toxicity.

Quantitative Data on In Vitro Cardiotoxicity

The following table presents available IC50 values for aconitine and related compounds against cardiomyocyte cell lines.

Compound	Cell Line	Exposure Time	IC50 Value	Reference
Aconitine	H9c2	24 h	100 μ M	[9]
Aconitine	hiPSC-CMs	24 h	~2-4 μ M (significant cytotoxicity)	[10]
Mesaconitine	H9c2	24 h	11.8×10^{-8} M	[4]
Hypaconitine	H9c2	24 h	8.2×10^{-8} M	[4]

Hypothetical Structure-Activity Relationship of Benzoylmesaconine Fatty Acid Esters

The cardiotoxicity of benzoylmesaconine fatty acid esters is expected to be influenced by their lipophilicity. Increased lipophilicity due to longer fatty acid chains could enhance the interaction with the lipid bilayer of cardiomyocyte membranes, potentially increasing their concentration near ion channels and thus their toxicity.

Fatty Acid Ester (at C-8)	Chain Length	Expected Cardiotoxicity (IC50)	Rationale
Acetate	C2	Lower than Aconitine	Esterification at C-8 generally reduces toxicity compared to the di-ester parent.
Butyrate	C4	Moderately increased vs Acetate	Increased lipophilicity may enhance membrane interaction.
Octanoate	C8	Increased	Higher lipophilicity could lead to greater accumulation in cardiomyocytes.
Laurate	C12	Potentially highest	Very high lipophilicity may maximize membrane disruption and ion channel interaction.
Oleate (unsaturated)	C18:1	Variable	The kink introduced by the double bond might alter membrane interaction compared to a saturated chain.

Experimental Protocols

Acetic Acid-Induced Writhing Test (Analgesia)

This method is used to evaluate peripheral analgesic activity.

- Animals: Male ICR mice (18-22 g) are used.
- Procedure:

- Animals are divided into control and treatment groups.
- The test compound (benzoylmesaconine or its ester) is administered orally (p.o.) or intraperitoneally (i.p.).
- After a set pre-treatment time (e.g., 30 minutes), a 0.6-0.7% solution of acetic acid is injected i.p. (10 mL/kg).
- Immediately after the acetic acid injection, each mouse is placed in an individual observation box.
- The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period (e.g., 15-20 minutes), starting 5 minutes after the acetic acid injection.
- Data Analysis: The percentage of inhibition of writhing is calculated using the formula:
$$[(\text{Control Mean} - \text{Treated Mean}) / \text{Control Mean}] \times 100.$$

Hot Plate Test (Analgesia)

This test assesses central analgesic activity.[\[11\]](#)

- Apparatus: A hot plate apparatus with a controlled temperature (e.g., $55 \pm 0.5^\circ\text{C}$).
- Animals: Mice or rats.
- Procedure:
 - The baseline reaction time of each animal to the heat is determined by placing it on the hot plate and measuring the time until it shows a response (e.g., licking a paw, jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
 - Animals are then treated with the test compound or a control.
 - The reaction time is measured again at specific intervals after drug administration (e.g., 30, 60, 90, 120 minutes).

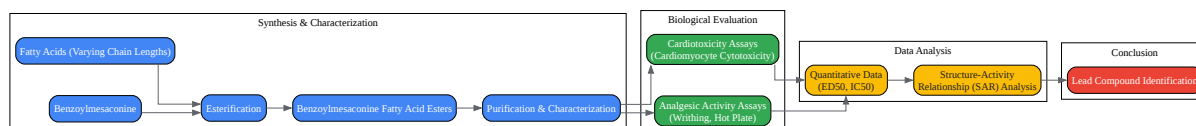
- **Data Analysis:** An increase in the reaction time compared to the baseline and the control group indicates an analgesic effect.

In Vitro Cardiomyocyte Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell viability by 50% (IC₅₀).

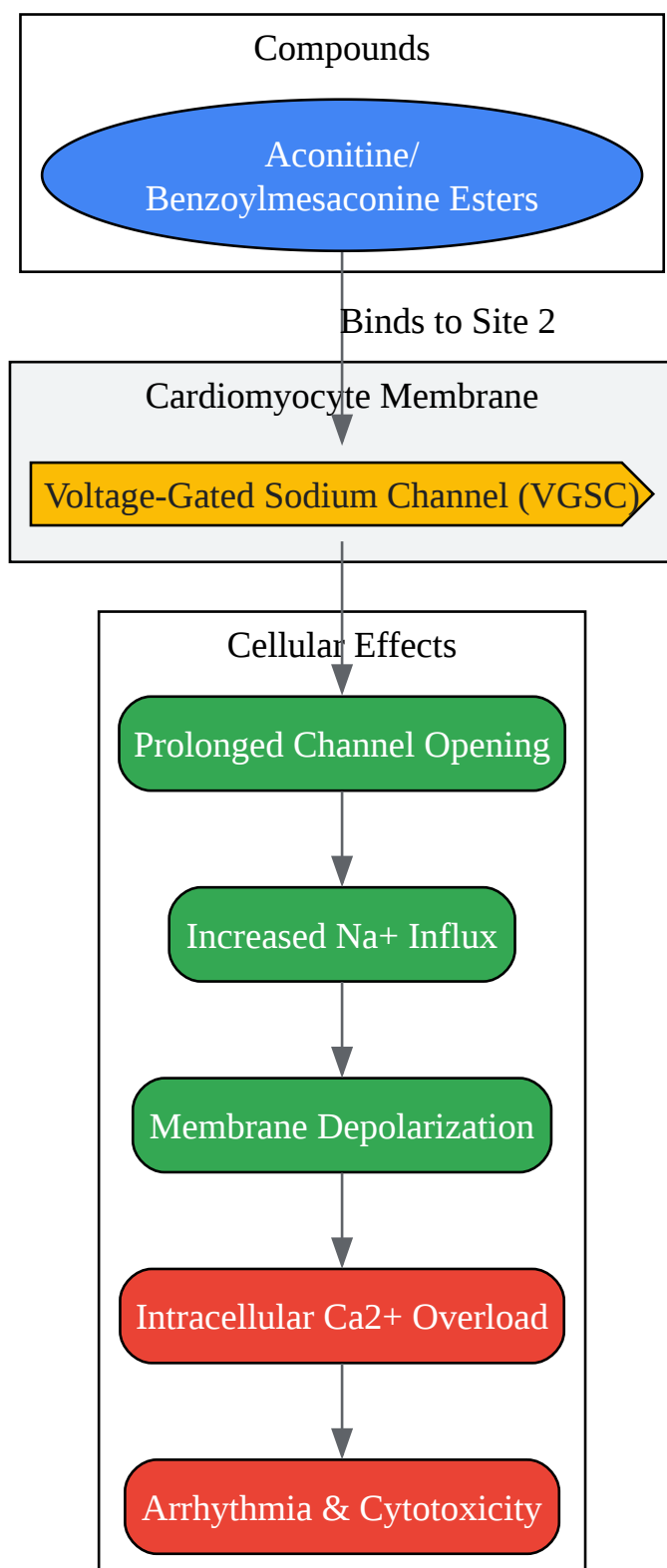
- **Cell Line:** Rat cardiomyocyte cell line (H9c2) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
- **Procedure:**
 - Cells are seeded in 96-well plates and allowed to attach overnight.
 - The cells are then treated with various concentrations of the test compounds (benzoylmesaconine and its fatty acid esters) for a specific duration (e.g., 24, 48, 72 hours).
 - After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
 - The plate is incubated to allow the formazan crystals to form.
 - A solubilizing solution (e.g., DMSO) is added to dissolve the formazan crystals.
 - The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** The IC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations



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Caption: Workflow for a Structure-Activity Relationship (SAR) study.



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Caption: Signaling pathway of Aconitine-induced cardiotoxicity.

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